2-(3-Ethoxyphenyl)isonicotinic acid

Catalog No.
S6649356
CAS No.
1262005-38-8
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Ethoxyphenyl)isonicotinic acid

CAS Number

1262005-38-8

Product Name

2-(3-Ethoxyphenyl)isonicotinic acid

IUPAC Name

2-(3-ethoxyphenyl)pyridine-4-carboxylic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-2-18-12-5-3-4-10(8-12)13-9-11(14(16)17)6-7-15-13/h3-9H,2H2,1H3,(H,16,17)

InChI Key

XJTPCCPBHGUIBM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
  • Ligand Design: The isonicotinic acid group in 2-EPI is a common scaffold found in various ligands. Ligands are molecules that bind to specific receptors or enzymes. Research efforts might explore if 2-EPI can bind to certain targets of interest, potentially leading to the development of new drugs or probes for biological studies [].
  • Material Science Applications: The aromatic rings and carboxylic acid functionality in 2-EPI suggest potential applications in material science. For instance, researchers might investigate if 2-EPI can be incorporated into polymers or other materials with specific properties [].

2-(3-Ethoxyphenyl)isonicotinic acid is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an isonicotinic acid moiety. The compound has the chemical formula C13_{13}H13_{13}N1_{1}O3_{3} and a CAS number of 1262005-38-8. Its systematic name reflects its structural components, where the isonicotinic acid provides a pyridine-like structure that contributes to its chemical reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. This reaction can be facilitated by various oxidizing agents.
  • Esterification: The carboxylic acid group in isonicotinic acid can react with alcohols to form esters, which may have different biological properties.
  • Nucleophilic Substitution: The presence of the nitrogen atom in the isonicotinic acid structure allows for nucleophilic substitution reactions, where nucleophiles can replace substituents on the aromatic ring.

The biological activity of 2-(3-Ethoxyphenyl)isonicotinic acid has been of interest in medicinal chemistry. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains, indicating potential for use in antibiotic development.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Potential Anticancer Activity: Some derivatives of isonicotinic acid are known to have anticancer effects, suggesting that 2-(3-Ethoxyphenyl)isonicotinic acid could also be explored for similar applications.

The synthesis of 2-(3-Ethoxyphenyl)isonicotinic acid can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation reactions between 3-ethoxyphenol and isonicotinic acid derivatives under acidic or basic conditions.
  • Multi-step Synthesis: Starting from simpler precursors, a multi-step synthetic approach involving functional group transformations may be employed to construct the desired compound.
  • Reflux Methods: Heating the reactants in a solvent such as ethanol or methanol under reflux conditions can facilitate the formation of 2-(3-Ethoxyphenyl)isonicotinic acid.

2-(3-Ethoxyphenyl)isonicotinic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anti-inflammatory medications.
  • Chemical Research: The compound can be used as a reagent in organic synthesis and chemical research to explore new reactions and compounds.
  • Material Science: Its unique properties may allow it to be utilized in developing new materials with specific functionalities.

Interaction studies involving 2-(3-Ethoxyphenyl)isonicotinic acid are crucial for understanding its biological mechanisms. These studies often focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can provide insights into its therapeutic potential and mechanism of action.
  • Receptor Interactions: Understanding how this compound binds to specific receptors can elucidate its pharmacological effects and guide further drug development.

Several compounds share structural similarities with 2-(3-Ethoxyphenyl)isonicotinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3,5-Dichlorophenyl)isonicotinic acidContains dichlorophenyl instead of ethoxyPotentially enhanced biological activity due to halogen substitution
Isonicotinic acidLacks the ethoxy groupServes as a baseline for comparing biological activities
4-(Ethoxyphenyl)isonicotinic acidEthoxy group on a different positionMay exhibit different solubility and reactivity

These comparisons highlight the uniqueness of 2-(3-Ethoxyphenyl)isonicotinic acid, particularly its potential enhanced biological activities due to the presence of the ethoxy group at the ortho position relative to the nitrogen atom in isonicotinic acid.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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